molecular formula C13H11O2PS B14163520 4H-1,3,2-Benzodioxaphosphorin, 2-phenyl-, 2-sulfide CAS No. 4242-25-5

4H-1,3,2-Benzodioxaphosphorin, 2-phenyl-, 2-sulfide

Cat. No.: B14163520
CAS No.: 4242-25-5
M. Wt: 262.27 g/mol
InChI Key: UNVPENBCTNNBIB-UHFFFAOYSA-N
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Description

4H-1,3,2-Benzodioxaphosphorin, 2-phenyl-, 2-sulfide is an organophosphorus compound characterized by a benzodioxaphosphorin ring structure with a phenyl group and a sulfide group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1,3,2-Benzodioxaphosphorin, 2-phenyl-, 2-sulfide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-phenyl-4H-1,3,2-benzodioxaphosphorin with a sulfide source. The reaction conditions often include the use of solvents such as acetonitrile, dichloromethane, tetrahydrofuran, and dimethylformamide . The reaction is typically carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4H-1,3,2-Benzodioxaphosphorin, 2-phenyl-, 2-sulfide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfide group to thiols or other reduced forms.

    Substitution: The phenyl group can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 4H-1,3,2-Benzodioxaphosphorin, 2-phenyl-, 2-sulfide involves its interaction with molecular targets and pathways. The compound’s sulfide group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, contributing to its antiviral, antitumor, and other biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H-1,3,2-Benzodioxaphosphorin, 2-phenyl-, 2-sulfide is unique due to its specific combination of a benzodioxaphosphorin ring with a phenyl and sulfide group. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.

Properties

CAS No.

4242-25-5

Molecular Formula

C13H11O2PS

Molecular Weight

262.27 g/mol

IUPAC Name

2-phenyl-2-sulfanylidene-4H-1,3,2λ5-benzodioxaphosphinine

InChI

InChI=1S/C13H11O2PS/c17-16(12-7-2-1-3-8-12)14-10-11-6-4-5-9-13(11)15-16/h1-9H,10H2

InChI Key

UNVPENBCTNNBIB-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2OP(=S)(O1)C3=CC=CC=C3

Origin of Product

United States

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